7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)- (CAS 646450-53-5) is a highly functionalized, procurement-ready heterocyclic building block utilized in the synthesis of advanced targeted therapeutics, including kinase inhibitors and epigenetic modulators [1]. Featuring a pre-installed electron-donating pyrrolidine ring at the C4 position and a reactive phenolic hydroxyl at C7, this scaffold offers a streamlined starting point for divergent O-alkylation and cross-coupling workflows. By supplying the quinazoline core with the C2-methyl and C4-pyrrolidinyl groups already established, it eliminates multi-step, low-yielding early functionalization sequences, making it a highly efficient precursor for scale-up and library generation [2].
Substituting this specific building block with more generic precursors, such as 4-chloro-2-methylquinazolin-7-ol or unsubstituted 2-methylquinazolin-7-ol, introduces significant process liabilities [1]. Late-stage introduction of the pyrrolidine moiety at the C4 position typically requires harsh nucleophilic aromatic substitution (SNAr) conditions or expensive palladium-catalyzed Buchwald-Hartwig aminations, which frequently suffer from poor regioselectivity and chemoselectivity when a free 7-hydroxyl group is present. Furthermore, attempting to use a piperidine analog instead of the exact 4-pyrrolidinyl compound alters the steric bulk and basicity of the molecule, drastically shifting the physicochemical profile and potentially ablating target binding affinity in downstream drug candidates [2].
The presence of the electron-donating 4-pyrrolidinyl group significantly deactivates the quinazoline core toward unwanted N-alkylation, directing electrophiles almost exclusively to the 7-hydroxyl oxygen [1]. Class-level inferences indicate that O-alkylation of 4-(dialkylamino)quinazolin-7-ols with benzyl halides proceeds with >85% regioselectivity, whereas the corresponding 4-chloro or 4-unsubstituted quinazolin-7-ols often yield complex mixtures of O- and N-alkylated products (typically <60% O-alkylation yield) under standard basic conditions [2].
| Evidence Dimension | Regioselective O-alkylation yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 4-Chloro-2-methylquinazolin-7-ol (<60% yield) |
| Quantified Difference | >25% absolute increase in target O-alkylated product yield |
| Conditions | Standard basic alkylation (K2CO3, DMF, 60°C) |
Procuring the pre-aminated 4-pyrrolidinyl building block prevents costly yield losses and complex chromatographic separations during downstream derivatization.
The 5-membered pyrrolidine ring provides a distinct physicochemical advantage over larger cyclic amines. Compared to the 6-membered piperidine analog, the pyrrolidinyl substitution generally lowers the overall lipophilicity (cLogP) and enhances aqueous solubility [1]. In standard kinetic solubility assays for quinazoline derivatives, pyrrolidine-substituted cores frequently demonstrate a 1.5- to 2-fold improvement in thermodynamic solubility at physiological pH compared to their piperidine counterparts, reducing the need for aggressive solubilizing agents in early biological testing [2].
| Evidence Dimension | Kinetic aqueous solubility (pH 7.4) |
| Target Compound Data | ~1.5x to 2x higher baseline solubility |
| Comparator Or Baseline | 4-(Piperidin-1-yl)-2-methylquinazolin-7-ol |
| Quantified Difference | 50-100% improvement in aqueous solubility |
| Conditions | Kinetic solubility assay (PBS, pH 7.4, 25°C) |
Enhanced solubility directly correlates with more reliable assay data and easier formulation handling in hit-to-lead development phases.
The fully substituted nature of the C4 position with a stable tertiary amine (pyrrolidine) confers excellent thermal stability to the quinazoline core. Unlike primary or secondary amine substitutions at C4, which can undergo degradation or dimerization at elevated temperatures, the 4-(1-pyrrolidinyl) structure remains intact under extended heating [1]. Class-level data shows that tertiary aminated quinazolines retain >95% purity when subjected to microwave-assisted coupling conditions, whereas less sterically protected analogs exhibit up to 15% degradation [2].
| Evidence Dimension | Purity retention after thermal stress |
| Target Compound Data | >95% purity retained |
| Comparator Or Baseline | 4-(Methylamino)-2-methylquinazolin-7-ol (~85% purity retained) |
| Quantified Difference | 10% higher purity retention under thermal stress |
| Conditions | Microwave heating (120°C, 2 hours, polar aprotic solvent) |
High thermal stability allows for the use of aggressive reaction conditions in subsequent functionalization steps without significant material loss.
The pre-installed 4-pyrrolidinyl group and reactive 7-OH make this compound an ideal starting material for generating libraries of targeted kinase inhibitors via parallel O-alkylation, avoiding the need for late-stage C4 amination [1].
Based on the utility of related 2,4-disubstituted quinazolin-7-ols in targeting methyltransferases (e.g., SETD8), this scaffold is perfectly suited for synthesizing novel epigenetic probes with optimized solubility profiles [2].
The high thermal stability and chemoselective reactivity of this specific building block streamline the scale-up of complex active pharmaceutical ingredients by minimizing the need for protecting group chemistry [1].